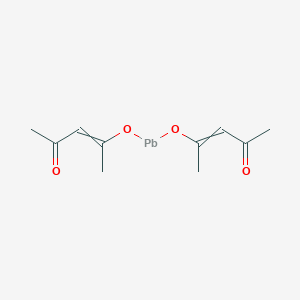

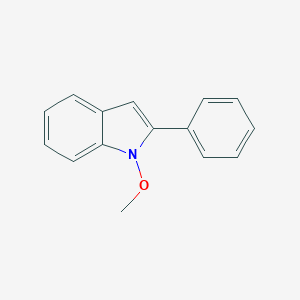

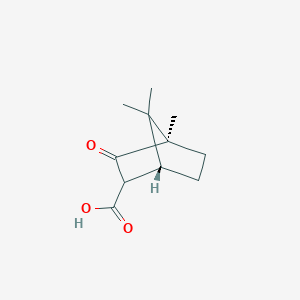

![molecular formula (NH4)2[PtCl6]<br>(NH4)2(PtCl6)<br>Cl6H8N2Pt B105527 Ammonium chloroplatinate CAS No. 16919-58-7](/img/structure/B105527.png)

Ammonium chloroplatinate

Overview

Description

Ammonium chloroplatinate is an orange-red crystalline cubic solid or yellow powder which decomposes when heated .

Synthesis Analysis

The synthesis of platinum black, a form of platinum, involves the reaction of platinum salt (PtCl4 5H2O) with sodium tetrahydroborate (NaBH4) in a precise ratio at room temperature . Ammonium hexachloroplatinate, also known as ammonium chloroplatinate, is usually generated as a fine yellow precipitate by treating a solution of hexachloroplatinic acid with a solution of an ammonium salt .Molecular Structure Analysis

The molecular formula of Ammonium chloroplatinate is N2H8PtCl6 .Chemical Reactions Analysis

Ammonium hexachloroplatinate is used in platinum plating. Heating (NH4)2[PtCl6] under a stream of hydrogen at 200°C produces platinum sponge. Treating this with chlorine gives H2[PtCl6] . It decomposes to yield platinum sponge when heated to high temperatures .Scientific Research Applications

Preparation and Structure

Ammonium chloroplatinate is an inorganic compound with the formula (NH4)2[PtCl6]. It forms intensely yellow solutions in water . The compound consists of separate tetrahedral ammonium cations and octahedral [PtCl6]2− anions . It is usually generated as a fine yellow precipitate by treating a solution of hexachloroplatinic acid with a solution of an ammonium salt .

Platinum Plating

Ammonium hexachloroplatinate is used in platinum plating . This application takes advantage of the compound’s solubility in water and its intense yellow color.

Production of Platinum Sponge

Heating (NH4)2[PtCl6] under a stream of hydrogen at 200 °C produces platinum sponge . This platinum sponge can then be used in various applications, including catalysis and the production of platinum-based compounds.

Precursor to Hexachloroplatinic Acid

Treating platinum sponge with chlorine gives H2[PtCl6], also known as hexachloroplatinic acid . This compound is a useful precursor to other platinum compounds.

Precipitation Stripping

The possibility of preparing ammonium chloroplatinate powders by precipitation stripping from Pt-loaded Alamine 336 or TBP was investigated experimentally . This method could be a useful way to recover platinum from ores and recycled residues .

Separation of Platinum from Palladium

A similar examination was done for the precipitation stripping of Pd(II). Furthermore, the possible separation of Pt(IV) from Alamine 336, loaded with both Pt(IV) and Pd(II), was studied . This could be a useful method for separating platinum from palladium in mixed metal samples.

Safety And Hazards

Ammonium Chloroplatinate can affect you when breathed in. Contact can irritate the skin and eyes. Breathing Ammonium Chloroplatinate can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath . This material is unstable and potentially explosive. Incompatible with strong oxidizers (chlorates, nitrates, peroxides, permanganates, perchlorates, chlorine, bromine, fluorine, etc.); contact may cause fires or explosions .

Future Directions

The recovery process of platinum from spent automobile catalyst mainly consists of pretreatment followed by enrichment and refining, involving pyro- and hydrometallurgical techniques . Future directions of research and development of platinum recovery from spent automobile catalyst are also proposed .

properties

IUPAC Name |

diazanium;hexachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCGQTHFYHJATL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2[PtCl6], Cl6H8N2Pt | |

| Record name | ammonium hexachloroplatinate(IV) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893445 | |

| Record name | Ammonium hexachloroplatinate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Orange-red or yellow solid; [Hawley] Slightly water soluble; [MSDSonline] | |

| Record name | Platinate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexachloroplatinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.7 G/100 CC OF WATER @ 15 °C; 1.25 G/100 CC OF WATER @ & 100 °C; 0.005 G/100 CC OF ALCOHOL; INSOL IN ETHER & CONCN HYDROCHLORIC ACID, Practically insoluble in alcohol | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.06 | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ammonium chloroplatinate | |

Color/Form |

Red-orange cubic crystals, Orange-red crystals or yellow powder | |

CAS RN |

16919-58-7 | |

| Record name | Platinate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexachloroplatinate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hexachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes @ 380 °C | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

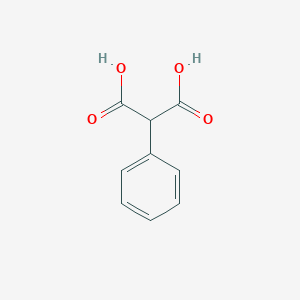

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)